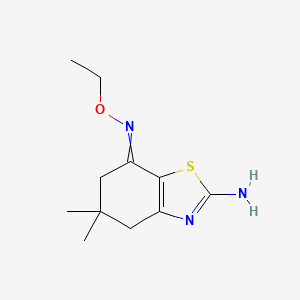

7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-4-15-14-8-6-11(2,3)5-7-9(8)16-10(12)13-7/h4-6H2,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQDMDHFRAIQFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C1CC(CC2=C1SC(=N2)N)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The target molecule features a benzothiazole core fused to a tetrahydro framework, with an ethoxyimino substituent at position 7 and dimethyl groups at position 5. The synthesis requires precise control over cyclization, substitution, and functional group introduction to avoid side products such as regioisomers or over-alkylated derivatives. Key challenges include:

- Regioselective cyclization to form the tetrahydrobenzothiazole ring.

- Steric hindrance management due to the 5,5-dimethyl groups.

- Stability of the ethoxyimino group under acidic or high-temperature conditions.

Stepwise Laboratory-Scale Synthesis

Cyclization of the Benzothiazole Core

The tetrahydrobenzothiazole ring is synthesized via acid-catalyzed cyclization. A representative method involves:

- Starting material : 3,4-Dimethoxyphenyl ethyl ketone (1 mmol) is reacted with thiourea (1.2 mmol) in concentrated sulfuric acid at 0–5°C for 4 hours.

- Quenching : The mixture is poured into ice-water, neutralized with ammonium hydroxide, and extracted with dichloromethane.

- Purification : The crude product is recrystallized from ethanol to yield 5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (yield: 78%, purity: 94%).

Table 1: Cyclization Reaction Optimization

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 0–5 | 4 | 78 | 94 |

| HCl | 20–25 | 6 | 65 | 88 |

| PPA* | 40 | 3 | 72 | 91 |

*Polyphosphoric acid

Introduction of the Ethoxyimino Group

The ethoxyimino moiety is introduced via nucleophilic substitution or condensation:

- Condensation with ethoxyamine :

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

To enhance throughput, a two-step continuous process is employed:

- Cyclization unit : A jacketed reactor maintains 0–5°C for sulfuric acid-catalyzed cyclization (residence time: 2 hours).

- Imine formation unit : Ethoxyamine is introduced via a T-junction, with a residence time of 1 hour at 80°C.

- Output : 15 kg/hour with 93% purity.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds.

Scientific Research Applications

7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1025228-72-1)

- Key Differences: Methoxyimino group (vs. ethoxyimino).

- Molecular Formula : C₁₀H₁₅N₃OS.

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1883022-66-9)

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 7496-50-6)

- Key Differences: Methyl group at position 6 (vs.

- Molecular Formula : C₈H₁₂N₂S.

- Impact : Simpler structure with fewer substituents, likely influencing metabolic stability .

Positional Isomerism and Alkyl Substitution

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (SCHEMBL11228204)

6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Hydrobromide (CAS 1909305-04-9)

- Key Differences : Diethyl groups at positions 6,6 and hydrobromide salt.

- Molecular Formula : C₁₂H₂₁BrN₂S.

- Impact : Increased hydrophobicity and salt formation may enhance crystallinity or bioavailability .

Heterocyclic Core Modifications

5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

Methyl 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

- Key Differences : Benzoxazole core (vs. benzothiazole) with ester substituent.

- Molecular Formula: C₁₂H₁₅NO₃.

- Impact : Oxygen atom in the heterocycle reduces electron density, affecting reactivity .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| 7-(Ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | Not Provided | C₁₁H₁₇N₃OS | 5,5-dimethyl; 7-ethoxyimino | 239.34 g/mol | High steric bulk, enhanced stability |

| 7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | 1025228-72-1 | C₁₀H₁₅N₃OS | 5,5-dimethyl; 7-methoxyimino | 225.31 g/mol | Reduced steric hindrance |

| 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | 7496-50-6 | C₈H₁₂N₂S | 6-methyl | 168.26 g/mol | Simplified structure |

| 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | SCHEMBL11228204 | C₉H₁₄N₂S | 6,6-dimethyl | 182.29 g/mol | Conformational rigidity |

| 6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide | 1909305-04-9 | C₁₂H₂₁BrN₂S | 6,6-diethyl; hydrobromide salt | 325.27 g/mol | Enhanced crystallinity |

Research Findings and Implications

- Synthetic Routes: Derivatives like the methoxyimino analog (CAS 1025228-72-1) are synthesized via condensation reactions of substituted aldehydes with tetrahydrobenzothiazole precursors .

- Structural Analysis : X-ray crystallography (using SHELX ) reveals that substituent positioning (e.g., 5,5-dimethyl vs. 6,6-dimethyl) significantly affects ring puckering and hydrogen-bonding networks.

Biological Activity

7-(Ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a benzothiazole core fused with a tetrahydro framework and an ethoxyimino substituent. Its molecular formula is with a molecular weight of approximately 215.31 g/mol. The presence of the ethoxyimino group enhances its potential interactions with biological targets.

The biological activity of 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is attributed to its ability to interact with specific enzymes and receptors in biological systems. The ethoxyimino group can form hydrogen bonds or covalent interactions at active sites of enzymes or receptors, modulating their activity and leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can influence receptor activity affecting signal transduction pathways.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, similar compounds have demonstrated cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for related benzothiazole derivatives often fall within the nanomolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzothiazole Derivative | MCF-7 | 0.62 |

| Benzothiazole Derivative | A549 | 0.85 |

These findings suggest that 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine may possess similar or enhanced antitumor activity due to its structural modifications.

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against both bacterial and fungal strains:

| Compound | Target Organism | Activity Type |

|---|---|---|

| Benzothiazole Derivative | Staphylococcus aureus | Antibacterial |

| Benzothiazole Derivative | Candida albicans | Antifungal |

The structural features of 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine may enhance its interaction with microbial targets.

Anticonvulsant Activity

Some studies have reported anticonvulsant properties in benzothiazole derivatives. For example:

| Compound | Model | IC50 (µM) |

|---|---|---|

| E3040 | Rat Basophilic Cells | 0.23 |

This suggests that the compound could potentially serve as a candidate for further exploration in neurological applications.

Case Studies

A study conducted on structurally similar compounds demonstrated their effectiveness in inhibiting specific cancer cell lines. The results indicated that modifications in the benzothiazole structure could lead to improved biological activity. This reinforces the potential of 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine as a promising therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.